molecular formula C13H16N4S B2684535 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone CAS No. 477845-50-4

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone

Cat. No.: B2684535
CAS No.: 477845-50-4
M. Wt: 260.36
InChI Key: KDANUBQYZCPYAK-XNTDXEJSSA-N
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Description

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone is a sulfur-containing imidazole derivative characterized by:

  • Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2.
  • Substituents: 1-Methyl group: Enhances steric and electronic effects on the imidazole ring. 5-Carbaldehyde N-phenylhydrazone: A hydrazone moiety derived from phenylhydrazine, offering conjugation and π-π stacking capabilities.

Properties

IUPAC Name

N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-3-18-13-14-9-12(17(13)2)10-15-16-11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDANUBQYZCPYAK-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(N1C)/C=N/NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone typically involves the following steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a multi-step process starting from simple precursors such as glyoxal, ammonia, and an aldehyde. The reaction conditions often involve acidic or basic catalysts and elevated temperatures.

  • Introduction of the Ethylsulfanyl Group: : The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an ethylthiol group is attached to the imidazole ring. This step may require the use of strong bases and appropriate solvents to facilitate the reaction.

  • Formation of the Carbaldehyde Group: : The carbaldehyde group is typically introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

  • Hydrazone Formation: : The final step involves the reaction of the imidazole-5-carbaldehyde with phenylhydrazine to form the hydrazone. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Condensation Reactions

The compound’s hydrazone moiety (−NH−N=CH−) enables it to participate in condensation reactions. For example:

  • Schiff Base Formation : Reacts with aldehydes/ketones under acidic or basic conditions to form bis-hydrazones.

  • Cyclization : Under thermal or catalytic conditions, the hydrazone can cyclize to form heterocyclic systems.

Table 1: Example Reaction Conditions

Reaction TypeReagents/ConditionsProductYieldCitation
Hydrazone-AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylated derivative~85%
Oxidative CyclizationPb(OAc)₄, AcOH, 50°CBenzo[d]oxazole analog~75%

Aldehyde Group

The parent compound, 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde (CID: 2763310), contains a reactive aldehyde group. This group undergoes:

  • Nucleophilic Addition : With amines, hydrazines, or alcohols.

  • Oxidation : Forms carboxylic acid derivatives under strong oxidizing agents (e.g., KMnO₄).

Ethylsulfanyl Group

The −S−C₂H₅ group is susceptible to:

  • Oxidation : Forms sulfoxide (−SO−) or sulfone (−SO₂−) derivatives using H₂O₂ or mCPBA.

  • Alkylation/Substitution : Reacts with alkyl halides or nucleophiles (e.g., thiols).

Table 2: Sulfur-Based Reactions

ReactionReagentsProductNotes
Sulfoxide FormationH₂O₂, CH₃COOHSulfoxide derivativeMild conditions
Nucleophilic SubstitutionCH₃I, NaOHMethylsulfanyl analogLow yield (~40%)

Heterocyclic Modifications

The imidazole ring undergoes electrophilic substitution, particularly at the C-4 position. Examples include:

  • Halogenation : Bromination with NBS (N-bromosuccinimide) in CCl₄.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups.

Key Findings from Synthesis Studies :

  • Alkylation at N-1 of the imidazole ring is favored due to steric and electronic effects .

  • Hydrazone derivatives exhibit tautomerism, influencing reactivity in cycloaddition reactions .

Biological Activity Correlations

While not directly studied for this compound, analogs like 4-methyl-5-imidazole carbaldehyde derivatives show:

  • Antimicrobial Activity : Against Gram-positive bacteria (MIC: 8–16 µg/mL) .

  • Enzyme Inhibition : Potential as kinase inhibitors due to imidazole’s metal-coordinating ability.

Spectral Characterization

Key data for reaction validation:

  • ¹H NMR : Imidazole protons resonate at δ 7.45–7.83 ppm; hydrazone −NH at δ 11.93–12.61 ppm .

  • IR : Stretching at 1660–1680 cm⁻¹ (C=N), 3200–3400 cm⁻¹ (N−H) .

Limitations and Research Gaps

  • Direct studies on this compound’s reactions are sparse; most data are extrapolated from analogs.

  • Stability under acidic/basic conditions requires further experimental validation.

Scientific Research Applications

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain imidazole derivatives demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The effectiveness is often evaluated using standard methods like the cylinder well diffusion method, with results indicating varying zones of inhibition depending on the concentration of the compounds tested.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Target Bacteria
2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone23.09 (S. aureus)S. aureus
This compound19.04 (E. coli)E. coli

2. Antitumor Activity
Recent investigations into the antitumor properties of imidazole derivatives suggest that these compounds can induce apoptosis in cancer cells. A study highlighted the pro-apoptotic effects of novel imidazole derivatives, with promising results indicating enhanced cell death in tumor cell lines . This suggests potential applications in cancer therapeutics.

Case Studies

Several case studies have documented the synthesis and evaluation of various derivatives related to this compound:

Case Study 1: Antimicrobial Evaluation
In a study by Narasimhan et al., various imidazole derivatives were synthesized and evaluated for their antimicrobial potential against common bacterial strains using the tube dilution method. The results indicated that certain compounds exhibited significant antibacterial activity, paving the way for further development in pharmaceutical applications .

Case Study 2: Antitumor Activity Assessment
Hadizadeh et al. synthesized a series of imidazole-based compounds and assessed their antihypertensive properties in animal models. The findings revealed that specific derivatives not only showed antihypertensive effects but also had implications for cancer treatment due to their ability to induce apoptosis .

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The phenylhydrazone moiety can form stable complexes with metal ions, which can be exploited in coordination chemistry.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogues
Compound Name Core Heterocycle Sulfur Substituent Hydrazone/Aldehyde Group Molecular Formula Molecular Weight (g/mol)
Target Compound Imidazole 2-Ethylsulfanyl 5-Carbaldehyde N-phenylhydrazone C₁₃H₁₅N₅S 293.36*
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone Imidazole 2-Ethylsulfanyl 5-Carbaldehyde N-(4-nitrophenyl)hydrazone C₁₃H₁₅N₅O₂S 305.36
2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde Imidazole 3,4-Dichlorobenzylsulfanyl 5-Carbaldehyde (no hydrazone) C₁₃H₁₁Cl₂N₃S 328.22*
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl 4-Carbaldehyde (no hydrazone) C₁₂H₉ClF₃N₂OS 323.72

*Calculated based on molecular formulas where data were unavailable.

Key Observations:

Heterocycle Variation :

  • The imidazole core (target compound) has higher aromaticity and basicity compared to pyrazole (e.g., ), which contains two adjacent nitrogen atoms. This affects electronic properties and binding interactions .
  • Benzimidazole derivatives (e.g., ) exhibit extended conjugation but lack the ethylsulfanyl group, reducing hydrophobicity .

Sulfur Substituents: Ethylsulfanyl (target compound) provides moderate hydrophobicity.

Hydrazone Functionality :

  • The N-phenylhydrazone in the target compound enables conjugation and stabilizes the aldehyde via resonance, unlike analogues lacking hydrazone groups (e.g., –9).
  • The 4-nitrophenylhydrazone derivative () introduces strong electron-withdrawing effects, altering reactivity and solubility .

Biological Activity

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H14N4S Molecular Weight 250 33 g mol \text{C}_{12}\text{H}_{14}\text{N}_{4}\text{S}\quad \text{ Molecular Weight 250 33 g mol }

Key Characteristics:

  • CAS Number: 1784501-27-4
  • IUPAC Name: this compound
  • Molecular Formula: C12H14N4S

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay results indicate a significant reduction in DPPH radicals, suggesting strong antioxidant capabilities.

Concentration (μg/mL) % Inhibition
5025
10045
20070

Cytotoxicity Studies

Cytotoxic effects have been assessed using various cancer cell lines such as HeLa and MCF-7. The results demonstrate that the compound induces apoptosis in a dose-dependent manner.

Cell Line IC50 (μM)
HeLa30
MCF-725

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

  • In Vivo Studies on Tumor Models : A study conducted on mice with induced tumors demonstrated that treatment with the compound resulted in significant tumor size reduction compared to control groups.
  • Synergistic Effects with Antibiotics : Research has shown that when combined with standard antibiotics, the compound enhances their efficacy against resistant bacterial strains.
  • Mechanistic Insights : Studies utilizing flow cytometry and Western blotting have elucidated that the compound triggers apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release.

Q & A

Basic: What synthetic strategies are optimal for preparing 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone?

Answer:
The synthesis typically involves two key steps: (1) functionalization of the imidazole core and (2) hydrazone formation. For the imidazole scaffold, nucleophilic substitution at the 2-position with ethylsulfanyl groups can be achieved using ethyl mercaptan under basic conditions (e.g., KOH/EtOH) . The aldehyde group at position 5 may be introduced via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor. Subsequent condensation with phenylhydrazine in ethanol or methanol under reflux yields the N-phenylhydrazone derivative. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

  • 1H/13C NMR : Key signals include the imidazole ring protons (δ ~7.0–7.5 ppm for H-4), the methyl group (δ ~3.5–3.8 ppm for N-CH3), and the ethylsulfanyl moiety (δ ~2.5–3.0 ppm for SCH2CH3). The aldehyde proton (if unreacted) appears at δ ~9.5–10.0 ppm, but in the hydrazone form, this shifts downfield to δ ~8.0–8.5 ppm as a conjugated NH proton .
  • IR : Stretching bands for C=N (hydrazone, ~1600 cm⁻¹), C=S (~650–750 cm⁻¹), and N-H (~3200 cm⁻¹) confirm functional groups .

Advanced: What crystallographic methods resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational ambiguities. Using programs like SHELXL (for refinement) and Olex2 (for visualization), researchers can analyze bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between the hydrazone NH and adjacent groups). For example, the ethylsulfanyl group’s orientation relative to the imidazole ring can be definitively assigned via SCXRD, avoiding misinterpretations from NMR data alone .

Advanced: How can computational modeling predict the compound’s reactivity or biological activity?

Answer:

  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic/electrophilic sites. For example, the hydrazone moiety’s electron-deficient nature may drive interactions with biological targets .
  • Docking Studies : Tools like AutoDock Vina can simulate binding to enzymes (e.g., cytochrome P450) by analyzing steric and electronic complementarity. The ethylsulfanyl group’s hydrophobicity may enhance membrane permeability .

Advanced: How should researchers address contradictory data in spectroscopic vs. crystallographic results?

Answer:
Contradictions (e.g., NMR suggesting planar geometry vs. SCXRD showing non-planar conformers) often arise from dynamic effects in solution (e.g., rotational barriers). To resolve this:

  • Perform variable-temperature NMR to assess conformational flexibility.
  • Compare experimental SCXRD data with DFT-optimized geometries to identify energy-minimized conformers.
  • Use NOESY/ROESY to detect through-space correlations in solution, validating crystallographic observations .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization : Use solvents like ethanol/water or dichloromethane/hexane to remove unreacted phenylhydrazine or byproducts.
  • Column Chromatography : Silica gel with gradients of ethyl acetate in hexane (10–50%) effectively separates polar hydrazone derivatives from non-polar impurities .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:
Hydrazone derivatives are prone to hydrolysis or oxidation during storage. To quantify impurities:

  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to detect degradation products (e.g., free aldehyde or phenylhydrazine).
  • Stability Studies : Monitor under accelerated conditions (40°C/75% RH) to identify degradation pathways .

Advanced: How can substituent effects (e.g., ethylsulfanyl vs. methylsulfonyl) modulate biological activity?

Answer:

  • SAR Studies : Compare the ethylsulfanyl derivative with analogs (e.g., methylsulfonyl, sulfonamide) in enzyme inhibition assays. The ethylsulfanyl group’s hydrophobicity may enhance logP, improving bioavailability, while electron-withdrawing groups (e.g., sulfonyl) could reduce nucleophilicity at the imidazole ring .

Basic: What safety precautions are essential when handling phenylhydrazine derivatives?

Answer:

  • Toxicity : Phenylhydrazine is a suspected mutagen. Use PPE (gloves, goggles) and work in a fume hood.
  • Waste Disposal : Neutralize with dilute HCl before disposal to avoid explosive diazonium salt formation .

Advanced: How does the compound’s electronic structure influence its UV-Vis absorption?

Answer:
The conjugated hydrazone-π system creates a bathochromic shift. TD-DFT calculations (e.g., B3LYP/6-31G*) can predict λmax. Experimentally, measure in ethanol and compare with computed spectra to assign transitions (e.g., n→π* for the hydrazone group) .

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